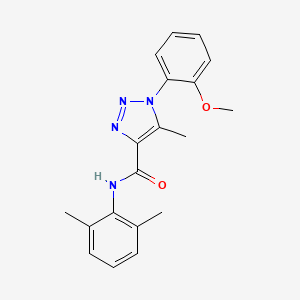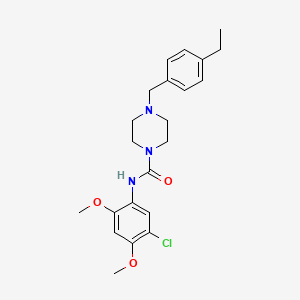![molecular formula C20H20N4O2S B4538251 1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4538251.png)
1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-component reactions that allow for the incorporation of diverse functional groups. Mandal and Pramanik (2021) developed a p-TsOH-mediated one-pot, three-component methodology for synthesizing pyrrolo/indolo[1,2-a]quinoxalines with various substitutions, indicating a solvent-mediated pathway free from transition metals and external oxidants (Mandal & Pramanik, 2021). Additionally, Ahn et al. (2021) described an iron-catalyzed oxidative coupling method for synthesizing 4-aryl pyrrolo[1,2-α]quinoxalines, showcasing a direct synthesis route from methyl arene and 1-(2-aminophenyl) pyrroles (Ahn et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including 1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, often features complex arrangements that can exhibit unique behaviors such as atropisomerism. Goszczycki et al. (2021) synthesized phenylmethylidene-bis(pyrrolo[2,3-b]quinoxaline) derivative and characterized its molecular structure using single crystal X-ray diffraction, noting the presence of P and M helical enantiomers (Goszczycki et al., 2021).
Chemical Reactions and Properties
Quinoxalines can undergo various chemical reactions due to their rich nitrogen content and structural diversity. For instance, Huang et al. (2020) reported a ruthenium-catalyzed [5+1] annulation of 1-(2-aminophenyl)pyrroles with α-carbonyl sulfoxonium ylides to synthesize pyrrolo[1,2-a]quinoxaline derivatives, indicating high functional-group tolerance and ambient condition suitability (Huang et al., 2020).
Physical Properties Analysis
The physical properties of quinoxaline derivatives are influenced by their molecular structure and substituent groups. The solvatochromism behavior, as observed by Goszczycki et al. (2021), indicates how solvent polarity can induce significant shifts in the absorption spectra of these compounds, affecting their physical appearance and potential for use in dye and pigment applications (Goszczycki et al., 2021).
Chemical Properties Analysis
The chemical properties of 1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine and related compounds are central to their reactivity and application potential. The study by An et al. (2017) on the Fe-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines highlights the functional group tolerance and the ability to obtain derivatives in moderate to good yields, demonstrating the compound's versatility and reactivity (An et al., 2017).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-3-13-24-19(21)18(27(25,26)14-9-5-4-6-10-14)17-20(24)23-16-12-8-7-11-15(16)22-17/h4-12H,2-3,13,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBNNPJLYYTUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4538168.png)
![4-benzyl-1-[4-(1-piperidinylmethyl)benzoyl]piperidine](/img/structure/B4538172.png)
![N-isopropyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4538180.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-2-naphthylbutanamide](/img/structure/B4538184.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4538193.png)

![methyl 3-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4538206.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4538214.png)
![N-(4-{[(3-acetylphenyl)amino]sulfonyl}phenyl)-5-bromo-2-furamide](/img/structure/B4538218.png)

![N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4538245.png)

![N-{1-hydroxy-1-[3-(4-methoxyphenyl)isoxazol-5-yl]ethyl}acetamide](/img/structure/B4538288.png)
![1-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4538295.png)